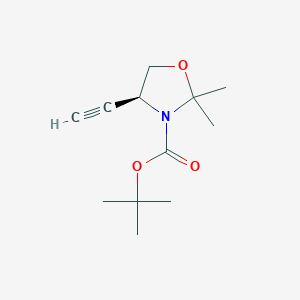

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine

Description

Properties

IUPAC Name |

tert-butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZQSYOKTUMHNY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C#C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457277 | |

| Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173065-16-2 | |

| Record name | tert-Butyl (4S)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The synthesis begins with the in situ generation of dimethyl 1-diazo-2-oxopropyl phosphonate from dimethyl 2-oxopropyl phosphonate and 4-acetamidobenzene sulfonyl azide. This diazo compound reacts with Garner’s aldehyde under mild conditions to yield the target product.

Reagents and Conditions

-

Garner’s aldehyde : (R)- or (S)-configured, depending on desired product stereochemistry.

-

Diazo precursor : Dimethyl 2-oxopropyl phosphonate (1.2 Eq), 4-acetamidobenzene sulfonyl azide (1.1 Eq).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : 0°C to room temperature.

Mechanistic Insights

The diazo compound acts as an ethynylating agent, transferring the acetylenic group to the aldehyde via a nucleophilic addition-elimination sequence. The oxazolidine ring forms concurrently, stabilized by the tert-butoxycarbonyl (Boc) protecting group.

Yield and Scalability

Stereochemical Control

The configuration of Garner’s aldehyde dictates the product’s stereochemistry. For this compound, (S)-Garner’s aldehyde is used, ensuring retention of chirality without racemization.

Alternative Synthetic Approaches

Functionalization of Preexisting Oxazolidines

A 1997 study explored the reactivity of ethynyloxazolidines, albeit focusing on downstream modifications rather than initial synthesis. For example, Sonogashira coupling with tributyltin cuprates introduced stannylated ethenyl groups, but this method presupposes access to the ethynyloxazolidine core.

Comparative Analysis of Methods

Industrial-Scale Considerations

For large-scale production, the one-pot method offers advantages in efficiency and reduced purification steps. However, cost factors include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethynyl group can undergo oxidation reactions, forming carbonyl compounds or carboxylic acids depending on the oxidizing agent used.

Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: The boc-protected oxazolidine can participate in nucleophilic substitution reactions, where the boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Reduction: Hydrogen gas (H₂) with Pd/C, Lindlar’s catalyst

Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH)

Major Products

Oxidation: Formation of aldehydes, ketones, or carboxylic acids

Reduction: Formation of alkenes or alkanes

Substitution: Formation of new oxazolidine derivatives with different functional groups

Scientific Research Applications

Chemical Reagent in Organic Synthesis

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine serves as an important chemical reagent in organic synthesis. Its application is primarily due to its ability to facilitate reactions involving nucleophiles and electrophiles. The compound can be utilized in the following ways:

- Catalysis : It acts as a catalyst in several organic reactions, enhancing reaction rates and selectivity. For instance, it has been used in the synthesis of complex molecules where stereochemistry is crucial .

- Reagent for Functional Group Transformations : The compound can participate in various transformations such as alkylation and acylation, making it valuable for modifying functional groups in organic molecules. Its stability and reactivity profile allow for controlled reactions under mild conditions.

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from the applications of this compound:

- Synthesis of Bioactive Compounds : This compound is often used as an intermediate in the synthesis of bioactive molecules. Its ability to introduce specific functional groups is essential for developing new pharmaceuticals .

- Chiral Auxiliary : The compound can act as a chiral auxiliary, aiding in the asymmetric synthesis of drugs. This is particularly important for creating enantiomerically pure compounds that exhibit desired biological activity.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing antiviral agents. The compound facilitated the formation of key intermediates that led to the development of effective antiviral drugs. The reaction conditions were optimized to achieve high yields and purity.

Case Study 2: Development of Anticancer Compounds

Research highlighted its role in synthesizing novel anticancer compounds through a multi-step synthetic route. The incorporation of this compound allowed for the selective introduction of functional groups that enhanced the biological activity of the final products.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Catalyst and reagent | Enhances reaction rates and selectivity |

| Pharmaceutical Industry | Intermediate for bioactive compounds | Enables development of new drugs |

| Asymmetric Synthesis | Chiral auxiliary | Produces enantiomerically pure compounds |

Mechanism of Action

The mechanism by which (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine exerts its effects depends on the specific reactions it undergoes. Generally, the boc group provides steric protection, allowing selective reactions at other sites. The ethynyl group can participate in cycloaddition reactions, forming new ring structures. The oxazolidine ring can act as a chiral auxiliary, influencing the stereochemistry of subsequent reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine can be contextualized against related oxazolidines and heterocycles. Key comparisons include:

Structural Analogues Within the Oxazolidine Family

(S)-2,2-Dimethyl-3-boc-oxazolidine :

- Difference : Lacks the 4-ethynyl group.

- Impact : Reduced reactivity for conjugation or cycloaddition, limiting its utility in click chemistry applications.

(R)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine :

- Difference : Enantiomeric configuration at the chiral center.

- Impact : Altered stereoselectivity in asymmetric catalysis; incompatible with enzymes or catalysts specific to the (S)-form.

4-Ethynyloxazolidines Without Boc Protection :

- Example : 2,2-Dimethyl-4-ethynyloxazolidine.

- Difference : Absence of the Boc group exposes the amine, increasing reactivity but reducing stability under acidic conditions.

Heterocyclic Compounds with Functional Moieties

Isoxazoline Derivatives (e.g., ) :

- Example : 3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline .

- Comparison :

- Isoxazolines contain adjacent oxygen and nitrogen atoms in the ring, whereas oxazolidines have non-adjacent positions.

- The ethynyl group in the target compound enables click chemistry, unlike the acetyloxy and mercapto groups in isoxazolines, which favor nucleophilic substitutions .

Phenolic Acids and Flavonoids (e.g., ): Example: Caffeic acid, syringin, and 4-hydroxybenzoic acid . Comparison:

- Ethynyl groups in oxazolidines enable synthetic modularity, contrasting with the hydroxyl/methoxy groups in phenolic acids, which participate in hydrogen bonding or oxidation reactions .

Protecting Group Strategies

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Table 2: Functional Group Reactivity

Biological Activity

(S)-2,2-Dimethyl-3-boc-4-ethynyloxazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxazolidine ring structure with a tert-butoxycarbonyl (Boc) protecting group and an ethynyl substituent. The molecular formula is , and it has a molecular weight of approximately 229.27 g/mol. The compound's stereochemistry is crucial for its biological activity, as the (S)-configuration often influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that compounds similar to this compound can inhibit CDK activity, which is critical for regulating the cell cycle. This inhibition can lead to reduced cell proliferation in cancer cells, making it a candidate for anticancer therapies .

- Antioxidant Activity : The presence of the ethynyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is vital in protecting cells from oxidative stress-related damage .

- Anti-inflammatory Effects : Some studies suggest that oxazolidine derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Table 1: Biological Activities of this compound

Case Studies

- Cancer Therapeutics : A study focused on various oxazolidine derivatives demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines by targeting CDK pathways. In vitro assays showed a significant reduction in cell viability at low micromolar concentrations .

- Neuroprotection : Another investigation assessed the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models .

- Inflammation Models : In a complete Freund's adjuvant-induced arthritis model, derivatives similar to this compound were shown to attenuate inflammatory responses and nociception, suggesting potential applications in treating inflammatory disorders .

Q & A

Q. What are the key synthetic routes for (S)-2,2-Dimethyl-3-Boc-4-ethynyloxazolidine, and how can enantiomeric purity be ensured?

The compound is typically synthesized via stereoselective methods using (S)-configured precursors. For example, oxazolidine derivatives are often prepared by reacting amino alcohols with carbonyl compounds under Boc-protection conditions. A literature approach involves using (S)-phenylalaninol and o-toluoyl chloride, followed by crystallization from diethyl ether to isolate the (S)-enantiomer . Enantiomeric purity is confirmed via optical rotation ([α]D = -36.35 in CHCl3) and chiral HPLC. Boc deprotection stability should be monitored under acidic conditions (e.g., TFA) to avoid premature cleavage during functionalization steps .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C NMR : To confirm the Boc group (tert-butyl signals at δ ~1.4 ppm), ethynyl protons (sharp singlet near δ 2.5–3.0 ppm), and oxazolidine ring structure.

- X-ray crystallography : Resolves stereochemistry; e.g., (4S)-2,2-dimethyl-4-benzyloxazolidine derivatives crystallize in monoclinic systems (P21 space group) .

- Elemental analysis : Validates purity (e.g., C 56.97%, H 3.42% for analogous oxazolidines) .

- Melting point : Consistency with literature values (e.g., 361–363 K) indicates crystallinity .

Advanced Research Questions

Q. How does the ethynyl group influence regio- and stereoselective functionalization?

The ethynyl moiety enables Sonogashira coupling under mild conditions (Pd(PPh3)4, CuI, and amines) to introduce aryl/alkyl groups without disrupting the Boc protection. For example, δ-functionalized β-amino alcohols are synthesized via selective alkyne activation, preserving the oxazolidine core . Reactivity is modulated by steric effects from the 2,2-dimethyl groups, which direct additions to the terminal alkyne position.

Q. What strategies address contradictions in reported reaction yields or stereochemical outcomes?

Divergent results may arise from Boc group instability under basic conditions or variable catalyst loadings in cross-coupling reactions. To resolve discrepancies:

- Replicate conditions : Compare yields using identical reagents (e.g., Pd(PPh3)4 vs. PdCl2(dppf)).

- Triangulate data : Validate stereochemistry via X-ray, NMR coupling constants (J values), and computational models (e.g., DFT for transition-state analysis) .

- Assess purity : Trace solvents (e.g., residual THF) or byproducts (e.g., de-Boc compounds) can skew results .

Q. How can computational modeling predict the compound’s reactivity in complex systems?

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations model steric and electronic effects of the Boc and ethynyl groups. For instance, docking studies reveal how the oxazolidine ring’s rigidity affects binding to enzymatic targets, aiding in rational design of derivatives . Meta-analyses of empirical datasets (e.g., coupling reaction rates) improve predictive accuracy for reaction optimization .

Methodological Considerations

Q. What protocols ensure Boc group stability during multi-step syntheses?

- Avoid protic solvents : Use anhydrous THF or DCM to prevent acid-catalyzed cleavage.

- Temperature control : Limit heating above 40°C during Sonogashira reactions to prevent decomposition .

- In situ monitoring : TLC (hexane:EtOAc) tracks Boc integrity; premature loss appears as lower Rf spots corresponding to deprotected amines .

Q. How are stereochemical assignments validated in derivatives of this compound?

- NOESY/ROESY NMR : Correlates spatial proximity of substituents (e.g., methyl groups at C2 and ethynyl at C4).

- Circular dichroism (CD) : Detects Cotton effects in chiral environments, confirming absolute configuration .

- Crystallographic data : Compare unit cell parameters (e.g., a=8.7 Å, b=11.2 Å for analogous structures) with literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.